molecular formula C8H14ClNO2 B13548374 1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride

1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride

Cat. No.: B13548374
M. Wt: 191.65 g/mol
InChI Key: VBRIJCDWIJDLJU-UHFFFAOYSA-N
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Description

1-Aminospiro[33]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that features a spiro junction between two cyclobutane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the formation of the spirocyclic scaffold from a common precursor. One approach starts with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. The olefination of this precursor is achieved using the titanium-based Tebbe protocol, as the standard Wittig reaction is not effective with this substrate . The construction of the second cyclobutane ring is accomplished through either dichloroketene addition or Meinwald oxirane rearrangement, depending on the substitution patterns in the target compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against H.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it inhibits H. pylori glutamate racemase by binding to the enzyme’s active site, thereby preventing the conversion of L-glutamate to D-glutamate . This inhibition disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which provides a rigid framework that can be used to explore various spatial arrangements of functional groups. This rigidity makes it particularly valuable in the study of enzyme mechanisms and receptor binding sites.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-aminospiro[3.3]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)5-4-7(8)2-1-3-7;/h1-5,9H2,(H,10,11);1H

InChI Key

VBRIJCDWIJDLJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2(C(=O)O)N.Cl

Origin of Product

United States

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